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Abstract
Phenazopyridine, a urinary tract analgesic, has been a mainstay in symptomatic treatment for

over a century. Its origins trace back to 1914 with the foundational work on diaminopyridines by

Russian chemist Aleksei Chichibabin and his student, O. A. Zeide. This whitepaper provides an

in-depth technical guide to the initial discovery and synthesis of the phenazopyridine core

structure. It reconstructs the experimental protocols of the era, presents available quantitative

data, and visualizes the chemical pathways as understood from historical and modern chemical

literature. This document serves as a valuable resource for researchers in medicinal chemistry,

providing context to the historical development of this important pharmaceutical agent.

Introduction
The early 20th century was a period of significant advancement in synthetic organic chemistry,

with the exploration of new reactions leading to the discovery of novel therapeutic agents.

Among these was phenazopyridine, a compound noted for its analgesic effect on the urinary

tract mucosa. The key to its synthesis was the innovative work of Aleksei Chichibabin, who, in

1914, developed a method for the direct amination of pyridine.[1][2] This reaction, now known

as the Chichibabin reaction, opened a direct pathway to pyridine derivatives that were

previously difficult to obtain.

This guide will detail the two-step synthesis that forms the basis of phenazopyridine's

discovery: the synthesis of the 2,6-diaminopyridine intermediate via the Chichibabin reaction

and its subsequent diazo coupling to yield the final phenazopyridine structure.
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The Foundational Synthesis: 2,6-Diaminopyridine
The first and most critical step in the journey to phenazopyridine was the synthesis of its core

precursor, 2,6-diaminopyridine. This was achieved through the groundbreaking Chichibabin

reaction, first reported in 1914 by Chichibabin and Zeide in the Journal of the Russian Physical

Chemical Society.[3]

Experimental Protocol: The Chichibabin Reaction (1914)
The following protocol is a reconstruction of the original 1914 synthesis based on historical

accounts and typical laboratory practices of the era for the Chichibabin reaction.

Objective: To synthesize 2,6-diaminopyridine from pyridine and sodium amide.

Reactants:

Pyridine

Sodium amide (NaNH₂)

Inert solvent (e.g., paraffin, xylene, or toluene)[1][3]

Procedure:

Preparation of the Reaction Apparatus: A reaction vessel, likely a round-bottom flask,

equipped with a reflux condenser and a heating mantle (or oil bath) would be assembled in a

fume hood. The apparatus would need to be scrupulously dried to prevent the decomposition

of the highly reactive sodium amide.

Reaction Setup: A suspension of sodium amide in an inert, high-boiling solvent such as

paraffin or xylene was prepared in the reaction flask.[3]

Addition of Pyridine: Pyridine was then added to the suspension of sodium amide.

Heating and Reaction: The reaction mixture was heated to a high temperature, typically

between 150-180°C.[3] The reaction is known to proceed with the evolution of hydrogen gas,

which would have been observed. The reaction would be continued for several hours until

the evolution of gas ceased, indicating the completion of the reaction.
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Work-up and Isolation:

After cooling, the reaction mixture would be carefully quenched, likely with the slow

addition of water or an alcohol to decompose any unreacted sodium amide.

The resulting mixture would then be subjected to steam distillation or solvent extraction to

separate the 2,6-diaminopyridine from the reaction solvent and inorganic byproducts.

Further purification would likely involve recrystallization from a suitable solvent to obtain

the solid 2,6-diaminopyridine.

Reaction Mechanism and Pathway
The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻)

displaces a hydride ion (H⁻) on the pyridine ring.[1][4]

Pyridine

σ-Adduct Intermediate

+ NaNH₂

Sodium Amide (NaNH₂)

2,6-Diaminopyridine
- H⁻ (as H₂)

Hydrogen Gas (H₂)
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Chichibabin Reaction for 2,6-Diaminopyridine Synthesis.

The Final Step: Diazo Coupling to Phenazopyridine
Following the successful synthesis of 2,6-diaminopyridine, the final step to create the azo dye

structure of phenazopyridine is a diazo coupling reaction. This involves the reaction of 2,6-

diaminopyridine with a diazonium salt, in this case, benzene diazonium chloride.

Experimental Protocol: Diazo Coupling
The precise details of the very first diazo coupling to form phenazopyridine are not as well-

documented as the Chichibabin reaction itself. However, the procedure would have followed

the general principles of azo coupling known at the time.
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Objective: To synthesize phenazopyridine by coupling 2,6-diaminopyridine with benzene

diazonium chloride.

Reactants:

2,6-Diaminopyridine

Aniline

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Sodium acetate or other base for pH adjustment

Procedure:

Part A: Preparation of Benzene Diazonium Chloride

Aniline was dissolved in an aqueous solution of hydrochloric acid, typically cooled in an ice

bath to 0-5°C.

A chilled aqueous solution of sodium nitrite was then added slowly to the aniline

hydrochloride solution while maintaining the low temperature. This reaction forms the in situ

benzene diazonium chloride solution. The low temperature is crucial as diazonium salts are

unstable at higher temperatures.[5]

Part B: Coupling Reaction

2,6-Diaminopyridine was dissolved in a suitable solvent, likely an acidic aqueous solution.

The freshly prepared, cold benzene diazonium chloride solution was added slowly to the

solution of 2,6-diaminopyridine.

The reaction pH was likely adjusted to be slightly acidic (pH 4-5) to facilitate the electrophilic

aromatic substitution on the electron-rich diaminopyridine ring.[5]
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The formation of the azo dye would be indicated by a significant color change, resulting in

the characteristic orange-red color of phenazopyridine.

The solid phenazopyridine product would then be isolated by filtration, washed, and likely

purified by recrystallization.

Synthesis Pathway
The overall synthesis of phenazopyridine can be visualized as a two-step process.

Step 1: Chichibabin Reaction

Step 2: Diazo Coupling

Pyridine

2,6-Diaminopyridine

+ NaNH₂

(150-180°C)

Phenazopyridine

+ Benzene Diazonium Chloride
(pH 4-5)

Aniline

Benzene Diazonium Chloride

+ NaNO₂, HCl
(0-5°C)
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Overall Synthesis Workflow for Phenazopyridine.

Quantitative Data and Characterization
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Historical records from 1914 providing precise quantitative data such as percentage yields and

detailed spectroscopic analysis for the initial synthesis of phenazopyridine are scarce. The

characterization techniques of the time were limited primarily to melting point determination,

elemental analysis, and colorimetric observations.

Compound Molecular Formula
Molar Mass ( g/mol
)

Physical
Appearance

2,6-Diaminopyridine C₅H₇N₃ 109.13
Colorless to pale

yellow solid

Phenazopyridine C₁₁H₁₁N₅ 213.24
Orange to red

crystalline powder

Modern reports of the Chichibabin reaction for the synthesis of 2-aminopyridine (a related

compound) show yields in the range of 66-76%.[4] It is reasonable to assume that the initial,

unoptimized synthesis of 2,6-diaminopyridine by Chichibabin and Zeide may have had lower

yields.

Conclusion
The discovery and initial synthesis of the phenazopyridine core in 1914 represent a

significant, albeit not initially recognized for its therapeutic potential, achievement in

heterocyclic and medicinal chemistry. The development of the Chichibabin reaction by Aleksei

Chichibabin and O. A. Zeide provided the essential chemical tool to access the 2,6-

diaminopyridine precursor. The subsequent application of the well-established diazo coupling

reaction furnished the final azo dye structure. This technical guide serves to document and

clarify the foundational chemistry that led to a long-standing pharmaceutical agent, highlighting

the ingenuity of early 20th-century synthetic chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15621390?utm_src=pdf-body
https://www.myttex.net/attachments/10716_Chichibabin%20reaction.pdf
https://www.benchchem.com/product/b15621390?utm_src=pdf-body
https://www.benchchem.com/product/b15621390?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Chichibabin reaction - Wikipedia [en.wikipedia.org]

2. grokipedia.com [grokipedia.com]

3. thieme.de [thieme.de]

4. myttex.net [myttex.net]

5. CK12-Foundation [flexbooks.ck12.org]

To cite this document: BenchChem. [The 1914 Discovery and Synthesis of Phenazopyridine:
A Technical Retrospective]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621390#discovery-and-initial-synthesis-of-
phenazopyridine-in-1914]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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